1,2-di-(5Z-octadecenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
PC(18:1(5Z)/18:1(5Z)) is a 1,2-di-octadecenoyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Stabilization of Phospholipid Multilayers
The compound has been implicated in the stabilization of phospholipid multilayers at the air-water interface when compressed beyond collapse. This phenomenon is crucial for understanding the properties of biological membranes and the nature of interactions between membranes and peptides or proteins. Notably, the study explored the collapse of various phospholipid monolayers, including 1,2-di-(cis-9-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC), revealing the formation of stable bilayer and trilayer structures in certain cases. This research provides significant insights into membrane biophysics and the potential for creating new models for studying biological membranes and their interactions with other molecules (Saccani et al., 2004).
Behavior in High-Temperature Water
Research has delved into the behavior of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water, exploring hydrolysis and the formation of various products, including phosphorus-containing intermediates. This study is vital for understanding the stability and decomposition pathways of such compounds under extreme conditions, providing insights that could be relevant for industrial processes and the stability of these molecules in different environments (Changi et al., 2012).
Protein-Liposome Interactions
The interaction between serum proteins and liposomes incorporating lipids like 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine (DSPC) has been studied to understand the role of surface charge and bilayer fluidity in protein corona formation. This research is crucial for the development of drug delivery systems and understanding how nanoparticles behave in vivo, potentially influencing the design of nanomedical devices and drug delivery vectors (Triantafyllopoulou et al., 2022).
pH-Dependent Small Molecule Interactions with Lipid Membranes
The compound has been utilized in studying pH-dependent interactions between small molecules and lipid membranes. For instance, the study of interactions between tetracaine and planar supported lipid bilayers (SLBs) provides a profound understanding of how small molecules interact with lipid membranes. Such insights are critical in drug development, screening of drug candidates, and understanding the fundamental mechanisms of drug-membrane interactions (Huang et al., 2013).
Lipid Transfer and Liposome Formation
The compound is also instrumental in lipid transfer assays and in vitro studies involving liposomes. Understanding the transfer of lipids and the formation and characteristics of liposomes is crucial for drug delivery, biochemical studies, and the development of biochemically relevant models (Zhang & Wang, 2013).
Properties
Molecular Formula |
C44H84NO8P |
---|---|
Molecular Weight |
786.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-5-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h28-31,42H,6-27,32-41H2,1-5H3/b30-28-,31-29-/t42-/m1/s1 |
InChI Key |
AFJHDZQJNQZCSX-OOPGIKNFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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